molecular formula C14H16N2O B14265413 (2,6-Dipropyl-4H-pyran-4-ylidene)propanedinitrile CAS No. 184713-09-5

(2,6-Dipropyl-4H-pyran-4-ylidene)propanedinitrile

Cat. No.: B14265413
CAS No.: 184713-09-5
M. Wt: 228.29 g/mol
InChI Key: LYQCPPRMWMTPLK-UHFFFAOYSA-N
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Description

(2,6-Dipropyl-4H-pyran-4-ylidene)propanedinitrile is a chemical compound with the molecular formula C14H16N2O It is a derivative of pyran, a heterocyclic compound containing an oxygen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dipropyl-4H-pyran-4-ylidene)propanedinitrile typically involves the reaction of 2,6-dipropyl-4H-pyran-4-one with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dipropyl-4H-pyran-4-ylidene)propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

(2,6-Dipropyl-4H-pyran-4-ylidene)propanedinitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2,6-Dipropyl-4H-pyran-4-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dipropyl-4H-pyran-4-ylidene)propanedinitrile is unique due to its specific structural features, such as the presence of propyl groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

184713-09-5

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-(2,6-dipropylpyran-4-ylidene)propanedinitrile

InChI

InChI=1S/C14H16N2O/c1-3-5-13-7-11(12(9-15)10-16)8-14(17-13)6-4-2/h7-8H,3-6H2,1-2H3

InChI Key

LYQCPPRMWMTPLK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C#N)C#N)C=C(O1)CCC

Origin of Product

United States

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